3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one
CAS No.: 1217862-43-5
Cat. No.: VC2908653
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217862-43-5 |
|---|---|
| Molecular Formula | C12H12BrNO |
| Molecular Weight | 266.13 g/mol |
| IUPAC Name | 3-(3-bromoanilino)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2 |
| Standard InChI Key | ZPRRRRKVJNWYHK-UHFFFAOYSA-N |
| SMILES | C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br |
| Canonical SMILES | C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br |
Introduction
Physical and Chemical Properties
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one possesses several distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound's structure and properties are summarized in Table 1.
Basic Information
Table 1: Physicochemical Properties of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one
| Property | Value | Source |
|---|---|---|
| PubChem CID | 45033001 | |
| Molecular Formula | C₁₂H₁₂BrNO | |
| Molecular Weight | 266.13 g/mol | |
| Exact Mass | 265.01023 Da | |
| Creation Date | 2010-03-29 | |
| Modification Date | 2025-03-01 |
Computed Properties
Table 2: Computed Physicochemical Properties
The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting that the compound has a balanced hydrophilic-lipophilic profile that may influence its pharmacokinetic properties, including membrane permeability and potential for oral bioavailability. The presence of one hydrogen bond donor and two hydrogen bond acceptors provides opportunities for intermolecular interactions that may be crucial for binding to biological targets .
Structural Characteristics
Molecular Structure
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one features a cyclohexenone ring with an enamine functional group at position 3. The bromine atom at the meta position of the phenyl ring influences the electronic distribution within the molecule, potentially affecting its reactivity and binding properties. The compound contains an α,β-unsaturated carbonyl system, which can participate in various reactions including Michael additions .
Hydrogen Bonding
The structure of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one allows for the formation of intramolecular hydrogen bonding, which can influence its three-dimensional conformation. Similar compounds have been shown to exhibit hydrogen bonding between the NH group and the carbonyl oxygen . This intramolecular hydrogen bonding can stabilize particular conformations of the molecule, potentially affecting its biological activity and chemical reactivity.
Applications
Organic Synthesis
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one, due to its reactive functional groups, can serve as a valuable building block in organic synthesis. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. Additionally, the enamine moiety offers opportunities for a range of transformations, including alkylation, acylation, and cycloaddition reactions .
Pharmaceutical Research
Based on the properties of related aminocyclohexenone derivatives, 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one may possess pharmaceutical relevance. Similar compounds have been investigated for their potential as chemokine receptor antagonists, specifically targeting CXCR2, which plays a role in inflammatory processes . The structural features of this compound make it a candidate for evaluation in drug discovery programs targeting inflammatory diseases.
Biological Activity
Structure-Activity Relationship
The biological activity of 3-aminocyclohex-2-en-1-one derivatives is heavily influenced by their substitution patterns. The presence of a bromine atom in the meta position of the phenyl ring in 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one may confer unique biological properties. Structure-activity relationship studies of similar compounds have indicated that halogen substitution can enhance binding to specific biological targets and improve pharmacokinetic properties .
ADMET Properties
In silico predictions for related 3-aminocyclohex-2-en-1-one derivatives have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . These compounds generally possess drug-like properties and lack significant cytotoxicity, suggesting potential applications in the treatment of inflammatory disorders. The lipophilicity (XLogP3-AA value of 2.8) of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one indicates a balance that may favor reasonable oral bioavailability while maintaining adequate aqueous solubility .
Comparison with Similar Compounds
3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one belongs to a broader class of substituted 3-aminocyclohex-2-en-1-ones. Comparison with related compounds, such as those with different halogen substitutions or alternative position isomers, provides insights into the structure-property relationships within this class.
Structural Analogs
Table 3: Comparison of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one with Related Compounds
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one | Methyl group at ortho position instead of bromine at meta position | Different electronic effects and steric hindrance |
| 3-[(2-Chlorophenyl)amino]cyclohex-2-en-1-one | Chlorine at ortho position instead of bromine at meta position | Altered halogen bonding capabilities and lipophilicity |
| 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one | Fluorine at ortho position instead of bromine at meta position | Different electronic properties and metabolic stability |
| 3-[(2-Bromophenyl)amino]cyclohex-2-en-1-one | Bromine at ortho position instead of meta position | Altered steric effects and potential for intramolecular interactions |
Reactivity Patterns
The reactivity of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one is expected to differ from its structural analogs due to the specific electronic and steric effects of the meta-bromine substituent. For instance, the meta position of the bromine would have different influences on the nucleophilicity of the aniline nitrogen compared to ortho or para substitutions. Additionally, the bromine substituent's electron-withdrawing nature may affect the reactivity of the cyclohexenone ring, particularly in reactions involving the carbonyl group or the conjugated double bond .
Recent Research
The chemical class to which 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one belongs has been the subject of recent investigations, particularly in medicinal chemistry. A significant advancement in this field is the development of 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists, as reported by researchers in 2018 .
Synthetic Methodologies
Recent advances in synthetic methodologies have facilitated the preparation of diverse 3-aminocyclohex-2-en-1-one derivatives. These methodologies include optimized conditions for the reaction of 1,3-cyclohexanedione with various amines, as well as novel post-synthetic modifications to introduce functionality at different positions of the cyclohexenone scaffold .
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